2-Bromo-4-isopropoxy-5-methoxybenzoic acid

Lipophilicity Drug-likeness Medicinal Chemistry

2-Bromo-4-isopropoxy-5-methoxybenzoic acid is a strategic building block featuring an ortho-bromo, para-isopropoxy, and meta-methoxy substitution pattern. This unique architecture provides a defined three-dimensional pharmacophore and distinct dihedral angle for biaryl coupling, enabling superior reactivity in Pd-catalyzed reactions versus chloro analogs. With a high LogP (3.51) and orthogonal handles, it is ideal for synthesizing CNS-penetrant candidates and lipophilic antitumor agents. Procure this high-purity compound to accelerate your SAR studies and lead optimization programs.

Molecular Formula C11H13BrO4
Molecular Weight 289.12 g/mol
CAS No. 1142201-89-5
Cat. No. B1293102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4-isopropoxy-5-methoxybenzoic acid
CAS1142201-89-5
Molecular FormulaC11H13BrO4
Molecular Weight289.12 g/mol
Structural Identifiers
SMILESCC(C)OC1=C(C=C(C(=C1)Br)C(=O)O)OC
InChIInChI=1S/C11H13BrO4/c1-6(2)16-10-5-8(12)7(11(13)14)4-9(10)15-3/h4-6H,1-3H3,(H,13,14)
InChIKeyJKHMLZVDLVTXHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-4-isopropoxy-5-methoxybenzoic Acid (CAS 1142201-89-5): Structure, Properties, and Procurement Specifications


2-Bromo-4-isopropoxy-5-methoxybenzoic acid (CAS 1142201-89-5) is a polysubstituted benzoic acid derivative with the molecular formula C11H13BrO4 and a molecular weight of 289.12 g/mol . The compound features three distinct substituents on the aromatic ring: a bromine atom at the 2-position (ortho to the carboxylic acid), an isopropoxy group at the 4-position (para to the carboxylic acid), and a methoxy group at the 5-position. The carboxylic acid functional group enables participation in diverse transformations including esterification, amidation, and acid chloride formation . Predicted physicochemical properties include a density of 1.4±0.1 g/cm³, a boiling point of 356.6±42.0 °C at 760 mmHg, a flash point of 169.5±27.9 °C, and an ACD/LogP of 3.51 [1]. The compound is commercially available at a minimum purity specification of 95% and is intended for research and development use only .

Why 2-Bromo-4-isopropoxy-5-methoxybenzoic Acid Cannot Be Replaced by Common Analogs in Synthetic Workflows


The substitution pattern of 2-bromo-4-isopropoxy-5-methoxybenzoic acid (ortho-bromo, para-isopropoxy, meta-methoxy relative to the carboxylic acid) creates a unique electronic and steric environment that cannot be replicated by simply exchanging individual substituents. The 2-bromo substituent serves as a critical handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), with its reactivity modulated by the electron-donating isopropoxy and methoxy groups that influence the electron density of the aromatic ring . Moving the bromine to the 3-position (as in 3-bromo-4-isopropoxy-5-methoxybenzoic acid, CAS 938243-10-8) alters the regiochemistry of subsequent coupling steps and changes the electronic character of the resulting biaryl products . Similarly, replacing bromine with chlorine (as in 2-chloro-4-isopropoxy-5-methoxybenzoic acid, CAS 713104-07-5) significantly reduces cross-coupling reactivity due to the higher bond dissociation energy of the C–Cl bond (approximately 96 kcal/mol) compared to the C–Br bond (approximately 81 kcal/mol) . The combined presence of the isopropoxy and methoxy groups further distinguishes this compound from simpler bromomethoxybenzoic acids such as 2-bromo-5-methoxybenzoic acid (CAS 22921-68-2), which lack the additional lipophilic isopropoxy moiety that influences solubility, membrane permeability, and downstream biological properties of derived compounds .

Quantitative Differentiation Evidence: 2-Bromo-4-isopropoxy-5-methoxybenzoic Acid Versus Closest Analogs


Superior Lipophilicity (LogP 3.51) Enables Enhanced Membrane Permeability Relative to Non-Isopropoxy Analogs

The target compound 2-bromo-4-isopropoxy-5-methoxybenzoic acid exhibits a predicted ACD/LogP value of 3.51, which is substantially higher than simpler bromomethoxybenzoic acid analogs lacking the isopropoxy substituent . This elevated lipophilicity is directly attributable to the 4-isopropoxy group, which increases the hydrophobic character of the molecule and enhances its ability to partition into lipid membranes . In drug discovery contexts, LogP values between 1 and 4 are generally considered favorable for oral bioavailability and cellular permeability, positioning this compound within an optimal range for generating drug-like derivatives.

Lipophilicity Drug-likeness Medicinal Chemistry

Ortho-Bromo Positioning Confers Superior Cross-Coupling Reactivity Versus Meta-Bromo and Chloro Analogs

The 2-bromo substituent at the ortho position relative to the carboxylic acid provides a strategically positioned handle for palladium-catalyzed cross-coupling reactions. The C–Br bond (bond dissociation energy approximately 81 kcal/mol) is significantly more labile toward oxidative addition with Pd(0) catalysts compared to the C–Cl bond (BDE approximately 96 kcal/mol) present in the chloro analog (2-chloro-4-isopropoxy-5-methoxybenzoic acid, CAS 713104-07-5) . This difference in bond strength translates to faster reaction kinetics and milder coupling conditions for the bromo derivative . Additionally, the ortho-bromo positioning enables distinct steric and electronic outcomes in biaryl coupling products compared to the 3-bromo regioisomer (CAS 938243-10-8), providing synthetic chemists with regiochemical control over the final coupling architecture .

Cross-coupling Suzuki-Miyaura Synthetic Chemistry

Validated Synthetic Utility in Palladium-Catalyzed Coupling for Antitumor Naphthoquinone Derivatives

2-Bromo-4-isopropoxy-5-methoxybenzoic acid has been explicitly employed as a synthetic intermediate in the preparation of 2-aryl-1,4-naphthoquinone-1-oxime methyl ethers with demonstrated antitumor activity . In this synthetic route, the 2-bromobenzoate scaffold serves as the aryl coupling partner in a palladium-catalyzed reaction with 1-tetralone derivatives, followed by OsO4–NMO oxidation to yield spiro compounds that are key intermediates en route to biologically active naphthoquinone oximes . This established application validates the compound's utility in constructing complex, medicinally relevant molecular architectures.

Antitumor Naphthoquinone Suzuki Coupling

Triple-Substitution Pattern Provides Enhanced Molecular Complexity and Scaffold Diversity Versus Mono- and Di-Substituted Analogs

The concurrent presence of bromo, isopropoxy, and methoxy substituents on the benzoic acid core creates three distinct vectors for structural diversification. The carboxylic acid permits amide, ester, or acid chloride formation; the bromine enables transition metal-catalyzed cross-coupling; and the isopropoxy/methoxy groups provide handles for further functionalization or can serve as metabolically stable lipophilic anchors . This triply-substituted scaffold offers greater molecular complexity at the starting building block stage compared to simpler analogs such as 2-bromo-5-methoxybenzoic acid (two substituents) or 4-isopropoxybenzoic acid (one substituent) . The unique arrangement of electron-donating groups (isopropoxy, methoxy) adjacent to an electron-withdrawing carboxylic acid and a heavy halogen creates a polarized aromatic system with predictable regioselectivity for electrophilic aromatic substitution and metalation reactions .

Scaffold Diversity SAR Studies Drug Discovery

Optimal Research and Industrial Application Scenarios for 2-Bromo-4-isopropoxy-5-methoxybenzoic Acid


Medicinal Chemistry: Synthesis of Lipophilic Biaryl Scaffolds for CNS and Oncology Programs

The elevated LogP (3.51) and orthogonal functional handles make this compound particularly suitable for constructing CNS-penetrant and lipophilic antitumor agents . The ortho-bromo substituent enables efficient Suzuki-Miyaura coupling to generate diverse biaryl architectures, while the pre-installed isopropoxy group contributes to enhanced blood-brain barrier penetration in CNS-targeted programs and improved cellular uptake in oncology applications . The validated synthetic route to antitumor naphthoquinone derivatives via this building block provides a direct precedent for generating bioactive compounds with demonstrated antiproliferative potential .

Structure-Activity Relationship (SAR) Campaigns Requiring Regiochemically Defined Diversification

The fixed 2-bromo-4-isopropoxy-5-methoxy substitution pattern provides a defined three-dimensional pharmacophore that can be systematically diversified at each functional site . The bromine position (ortho to COOH) generates biaryl coupling products with a distinct dihedral angle and electronic profile compared to meta- or para-substituted analogs, enabling exploration of conformation-dependent biological activity . The carboxylic acid can be converted to amides, esters, or heterocycles without affecting the bromine handle, allowing parallel library synthesis. The 3-bromo regioisomer (CAS 938243-10-8) would produce different coupling geometries and electronic distributions, underscoring the importance of selecting the correct regioisomer for targeted SAR exploration .

Methodology Development for Chemoselective Cross-Coupling of Polysubstituted Benzoates

The combination of a reactive ortho-bromo substituent with electron-donating isopropoxy and methoxy groups creates an electronically deactivated aromatic ring toward oxidative addition, presenting a valuable test substrate for developing new catalytic systems that operate under mild conditions . The presence of the carboxylic acid moiety (which can be protected as an ester) adds an additional layer of chemoselectivity challenge, making this compound an excellent probe for evaluating catalyst tolerance toward acidic/coordinating functional groups . The established synthetic protocol using this exact compound in Pd-catalyzed coupling with 1-tetralone provides a benchmark system against which new methodologies can be compared .

Agrochemical Intermediate Synthesis Requiring Lipophilic Benzoic Acid Building Blocks

The high lipophilicity (LogP 3.51) and metabolic stability conferred by the isopropoxy and methoxy ether groups make derivatives of this compound suitable candidates for agrochemical development, where enhanced foliar uptake and environmental persistence are often desirable . The bromine handle permits late-stage diversification to introduce heterocyclic motifs common in fungicides and herbicides . Compared to the chloro analog (CAS 713104-07-5), the bromo derivative offers superior reactivity in cross-coupling steps while maintaining similar physicochemical properties, providing greater synthetic flexibility in route design .

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